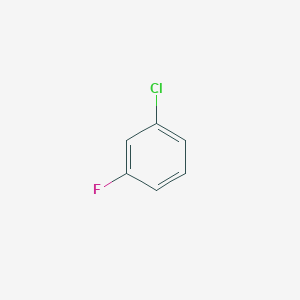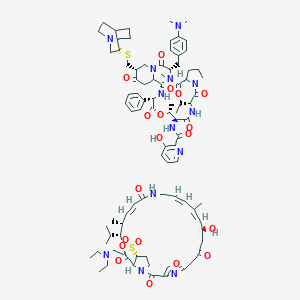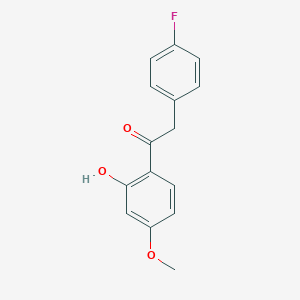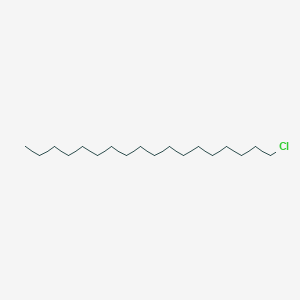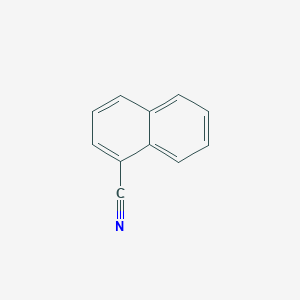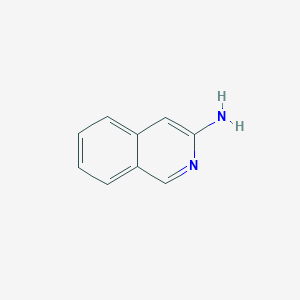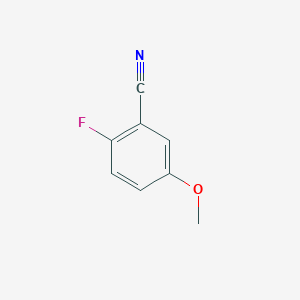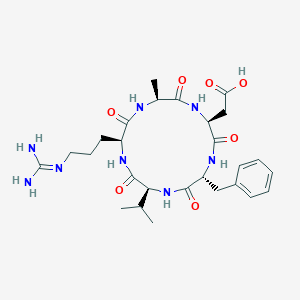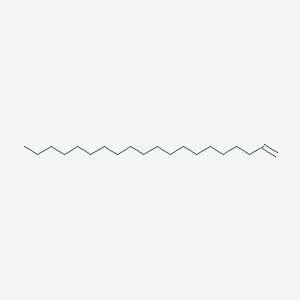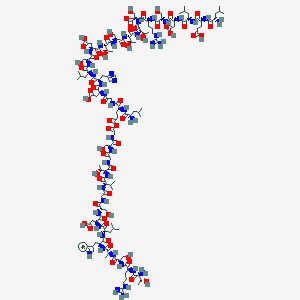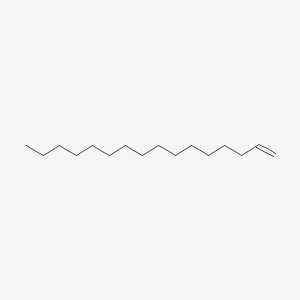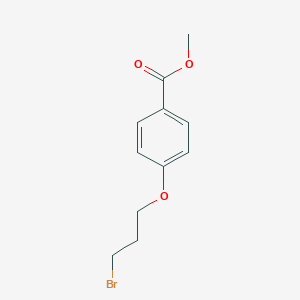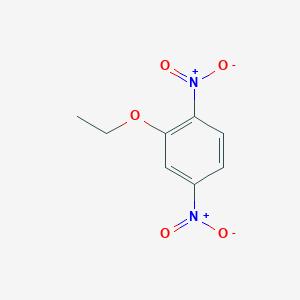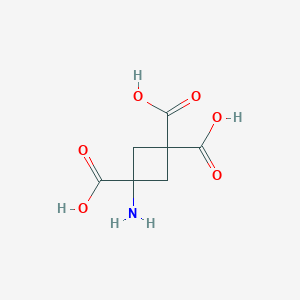
3-Aminocyclobutane-1,1,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminocyclobutane-1,1,3-tricarboxylic acid (ACBT) is a cyclic amino acid that has gained attention in recent years due to its unique chemical properties and potential applications in scientific research. ACBT is a tricarboxylic acid derivative that contains a cyclobutane ring and an amino group, which gives it a distinct structure compared to other amino acids.
Mecanismo De Acción
The mechanism of action of 3-Aminocyclobutane-1,1,3-tricarboxylic acid is based on its ability to inhibit the enzyme aconitase. Aconitase is involved in the conversion of citrate to isocitrate in the citric acid cycle. 3-Aminocyclobutane-1,1,3-tricarboxylic acid binds to the iron-sulfur cluster of aconitase, leading to its inhibition. This inhibition results in an accumulation of citrate, which can have downstream effects on cellular metabolism.
Efectos Bioquímicos Y Fisiológicos
3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to have several biochemical and physiological effects. Inhibition of aconitase by 3-Aminocyclobutane-1,1,3-tricarboxylic acid leads to an accumulation of citrate, which can have downstream effects on cellular metabolism. Citrate has been shown to have anti-inflammatory and antioxidant effects, and it can also regulate gene expression. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has also been shown to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Aminocyclobutane-1,1,3-tricarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of aconitase, which makes it a useful tool for studying the citric acid cycle. 3-Aminocyclobutane-1,1,3-tricarboxylic acid also has potential applications as a therapeutic agent, which makes it a promising compound for drug development. One limitation is that 3-Aminocyclobutane-1,1,3-tricarboxylic acid is a relatively new compound, and its biological effects are not fully understood. Another limitation is that 3-Aminocyclobutane-1,1,3-tricarboxylic acid can be difficult and expensive to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 3-Aminocyclobutane-1,1,3-tricarboxylic acid. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its effects on cellular metabolism and gene expression. Additionally, further optimization of the synthesis method for 3-Aminocyclobutane-1,1,3-tricarboxylic acid could lead to increased availability and lower costs, which could facilitate further research on this compound.
Conclusion:
In conclusion, 3-Aminocyclobutane-1,1,3-tricarboxylic acid is a cyclic amino acid that has unique chemical properties and potential applications in scientific research. The synthesis of 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to be a potent inhibitor of the enzyme aconitase, which has downstream effects on cellular metabolism. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has potential applications as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the biological effects of 3-Aminocyclobutane-1,1,3-tricarboxylic acid and its potential applications in scientific research.
Métodos De Síntesis
3-Aminocyclobutane-1,1,3-tricarboxylic acid can be synthesized through a multistep process using readily available starting materials. The first step involves the preparation of cyclobutanone, which is then reacted with malonic acid to form a diester. The diester is then hydrolyzed to form a dicarboxylic acid, which is further reacted with ammonia to form 3-Aminocyclobutane-1,1,3-tricarboxylic acid. The synthesis of 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been found to be a potent inhibitor of the enzyme aconitase, which is involved in the citric acid cycle. This inhibition leads to an accumulation of citrate, which can have downstream effects on cellular metabolism. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has also been shown to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Propiedades
Número CAS |
129287-89-4 |
|---|---|
Nombre del producto |
3-Aminocyclobutane-1,1,3-tricarboxylic acid |
Fórmula molecular |
C7H9NO6 |
Peso molecular |
203.15 g/mol |
Nombre IUPAC |
3-aminocyclobutane-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C7H9NO6/c8-7(5(13)14)1-6(2-7,3(9)10)4(11)12/h1-2,8H2,(H,9,10)(H,11,12)(H,13,14) |
Clave InChI |
WINNSZGETYTYAM-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)(C(=O)O)C(=O)O |
SMILES canónico |
C1C(CC1(C(=O)O)N)(C(=O)O)C(=O)O |
Sinónimos |
1,1,3-Cyclobutanetricarboxylicacid,3-amino-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



